molecular formula C18H21NO5 B5277560 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5277560
M. Wt: 331.4 g/mol
InChI Key: GELDDCZLWZAGHR-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core linked to a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxin Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.

    Attachment to the Bicyclo[2.2.2]octane Core: The 2,3-dihydro-1,4-benzodioxin moiety is then functionalized with a carbamoyl group, which is subsequently attached to the bicyclo[2.2.2]octane core through a carboxylic acid linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclo[2.2.2]octane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-17(15-10-1-3-11(4-2-10)16(15)18(21)22)19-12-5-6-13-14(9-12)24-8-7-23-13/h5-6,9-11,15-16H,1-4,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELDDCZLWZAGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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